Acitretin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane

4.78e-04 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Acitretin in Psoriasis Research

Acitretin is a retinoid medication, meaning it's derived from vitamin A, and is one of the primary lines of treatment for severe psoriasis []. Research has explored its effectiveness as a monotherapy (single drug treatment) and combination therapy with other medications or phototherapy []. Here's a breakdown of its mechanisms and how it benefits psoriasis treatment:

Modulating Keratinocyte Proliferation

Acitretin targets keratinocytes, the main cell type in the epidermis (outer layer of skin). Psoriasis is characterized by an overproduction of keratinocytes, leading to thickened, scaly plaques. Studies have shown Acitretin helps normalize this process [].

Reducing Inflammation

Psoriasis also involves an inflammatory response. Research suggests Acitretin downregulates the expression of inflammatory molecules and reduces the infiltration of immune cells into the skin, contributing to its therapeutic effect [].

Acitretin in Other Dermatological Research

Beyond psoriasis, researchers are investigating the potential of Acitretin for other skin conditions:

Keratinization Disorders

Similar to psoriasis, some rare genetic skin disorders involve abnormal keratinization. Studies suggest Acitretin might be beneficial in treating conditions like keratoderma (thickened skin) and ichthyosis (fish-scale-like skin) [].

Lichen Planus

This autoimmune skin condition causes itchy, blistering eruptions. Research indicates Acitretin may be helpful in managing lichen planus, particularly in cases not responding well to topical steroids [].

Important Note

It's crucial to remember that most of these applications are considered "off-label" uses, meaning they haven't received formal FDA approval for these specific conditions. However, ongoing research is exploring the potential benefits and safety profiles of Acitretin in these areas.

Future Directions in Acitretin Research

Research on Acitretin continues to explore its potential benefits and refine its use:

Combination Therapies

Studies are ongoing to determine the most effective combinations of Acitretin with other medications or phototherapy for various skin conditions [].

Understanding Mechanisms

Further research aims to gain a deeper understanding of how Acitretin exerts its effects at the cellular and molecular level, potentially leading to the development of more targeted therapies [].

Minimizing Side Effects

Acitretin can cause side effects like dry skin and birth defects. Research is looking for ways to mitigate these effects while maintaining its therapeutic benefits [].

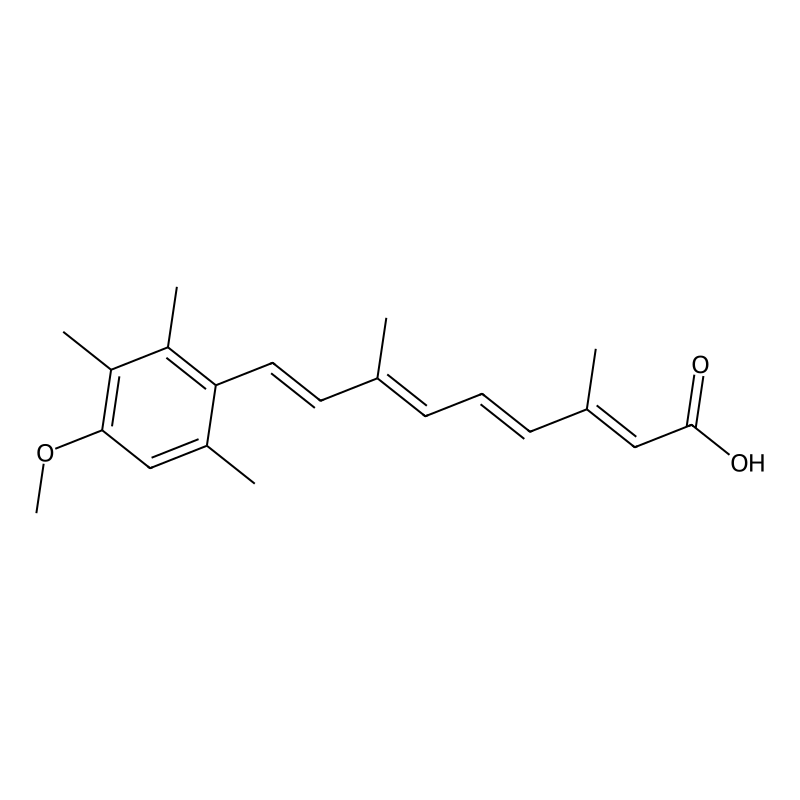

Acitretin is a synthetic retinoid belonging to the class of aromatic retinoids, primarily used in dermatology for treating severe psoriasis and other skin disorders. It is the active metabolite of etretinate, differing in that it does not require metabolic conversion for its biological activity. Acitretin has a chemical formula of and features a unique structure characterized by a 4-methoxy-2,3,6-trimethylphenyl group attached to an all-trans-tetraene side chain. This configuration allows it to activate retinoic acid receptors effectively, influencing cellular differentiation and proliferation in the epidermis .

Acitretin exerts its therapeutic effects primarily through its interaction with retinoic acid receptors (RARs) alpha, beta, and gamma []. Binding to these receptors in the cell nucleus modulates gene expression, influencing various cellular processes. In psoriasis, acitretin is believed to slow down the rapid proliferation of skin cells, leading to a reduction in plaque formation and inflammation [].

Acitretin is a teratogen, meaning it can cause severe birth defects. Women of childbearing potential must use effective contraception during treatment and for at least three years after discontinuation. Other potential side effects include cheilitis (dry, cracked lips), dry skin, conjunctivitis (eye inflammation), and elevated liver enzymes. Acitretin can also interact with other medications, so it's crucial to disclose all medications to your doctor before starting treatment.

Data:

- Teratogenicity risk category: Pregnancy Category X (highest risk)

Acitretin exerts its biological effects primarily through the activation of retinoic acid receptors (RARs), which are crucial for regulating gene expression related to cell growth and differentiation. It modulates keratinocyte differentiation, promotes apoptosis in certain T-cell lines, and exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-6. Additionally, acitretin influences immune responses and has been shown to enhance cellular differentiation in the epidermis .

The synthesis of acitretin can be achieved through multiple routes. A common method involves:

- Starting Material: An aryl-substituted pentadienal.

- Reaction with Diester: The pentadienal reacts with a diester in ethanolic sodium hydroxide.

- Formation of Dicarboxylic Acid: This intermediate undergoes decarboxylation to yield primarily the 13-cis isomer.

- Isomerization: The isomerization process occurs in benzene or ether solutions with catalytic iodine.

- Purification: The final product is purified through recrystallization .

Acitretin is primarily used for:

- Severe Psoriasis: It significantly reduces symptoms such as scaling and erythema.

- Other Dermatoses: It is effective for various skin conditions that require modulation of keratinization.

- Combination Therapies: Often used alongside psoralen-ultraviolet A photochemotherapy (PUVA) or ultraviolet B irradiation to enhance efficacy and reduce treatment duration .

Acitretin interacts with several biological pathways and proteins:

- Retinoic Acid Receptors: It binds competitively to cellular retinoic acid-binding proteins, facilitating its action on RARs.

- Epidermal Growth Factor Receptor: Acitretin influences cell growth modulation through this receptor.

- Cyclic Adenosine Monophosphate-dependent Protein Kinases: These kinases may mediate some clinical responses associated with acitretin treatment .

Acitretin is part of a broader class of retinoids, each with unique properties:

| Compound | Generation | Key Characteristics |

|---|---|---|

| Tretinoin | First | All-trans-retinoic acid; primarily used for acne |

| Isotretinoin | First | 13-cis-retinoic acid; used for severe acne |

| Alitretinoin | First | 9-cis-retinoic acid; used for skin lesions |

| Etretinate | Second | Prodrug of acitretin; longer half-life |

| Adapalene | Third | Less irritating; used for acne treatment |

| Tazarotene | Third | Selective RAR-beta agonist; used for psoriasis |

| Bexarotene | Third | Used in cancer treatment; acts on retinoid X receptors |

Acitretin's uniqueness lies in its direct activation of RARs without requiring metabolic conversion, making it effective at lower doses compared to its predecessor, etretinate . Its relatively higher water solubility also distinguishes it from other retinoids, minimizing adipose tissue deposition and associated long-term risks .

Purity

Physical Description

Color/Form

Crystals from hexane

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

6.4 (LogP)

log Kow = 6.40

5.7

Decomposition

Appearance

Melting Point

228 - 230 °C

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Acitretin is included in the database.

Acitretin Capsules, USP are indicated for the treatment of severe psoriasis in adults. Because of significant adverse effects associated with its use, Acitretin Capsules, USP should be prescribed only by those knowledgeable in the systemic use of retinoids. In females of reproductive potential, Acitretin Capsules, USP should be reserved for non-pregnant patients who are unresponsive to other therapies or whose clinical condition contraindicates the use of other treatments /Included in US product labeling/

Acitretin has been used in a limited number of patients for the management of discoid lupus erythematosus; efficacy was similar to that of hydroxychloroquine, but adverse effects were more severe and frequent with acitretin. Further study is needed to establish the role of acitretin in treating this condition. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for Acitretin (9 total), please visit the HSDB record page.

Pharmacology

Acitretin is an orally-active metabolite of the synthetic aromatic retinoic acid agent etretinate with potential antineoplastic, chemopreventive, anti-psoratic, and embryotoxic properties. Acitretin activates nuclear retinoic acid receptors (RAR), resulting in induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. This agent may also inhibit tumor angiogenesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

D05 - Antipsoriatics

D05B - Antipsoriatics for systemic use

D05BB - Retinoids for treatment of psoriasis

D05BB02 - Acitretin

Mechanism of Action

KEGG Target based Classification of Drugs

Hepatocyte nuclear factor 4 like receptors

Retinoid X receptor (RXR)

NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted. The chain-shortened metabolites and conjugates of acitretin and cis-acitretin are ultimately excreted in the feces (34% to 54%) and urine (16% to 53%).

/MILK/ Acitretin is distributed into milk ... .

/MILK/ Retinoid transfer into breast milk was studied in a psoriatric woman receiving oral acitretin at a dosage of 40 mg once daily. Concentrations of the parent compound and its main metabolite, 13-cis acitretin, were measured in serum and mature milk during the initial nine days of therapy, using reverse-phase high performance liquid chromatography. At steady-state, trace amounts of the drug and metabolite (30-40 ng/mL) appeared in breast milk corresponding to a milk/serum concentration ratio of about 0.18. Acitretin was almost exclusively distributed in the fatty layers of the milk. Although the estimated amount of the drug consumed by a suckling infant would correspond to only 1.5% of the maternal dose, the toxic potential of acitretin justifies its avoidance in breast-feeding women.

Oral absorption of acitretin is optimal when given with food. For this reason, acitretin was given with food in all of the following trials. After administration of a single 50-mg oral dose of acitretin to 18 healthy subjects, maximum plasma concentrations ranged from 196 to 728 ng per mL (mean: 416 ng per mL) and were achieved in 2 to 5 hours (mean: 2.7 hours). The oral absorption of acitretin is linear and proportional with increasing doses from 25 to 100 mg. Approximately 72% (range: 47% to 109%) of the administered dose was absorbed after a single 50-mg dose of acitretin was given to 12 healthy subjects.

Acitretin is more than 99.9% bound to plasma proteins, primarily albumin.

For more Absorption, Distribution and Excretion (Complete) data for Acitretin (7 total), please visit the HSDB record page.

Metabolism Metabolites

Following oral absorption, acitretin undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). The formation of cis-acitretin relative to parent compound is not altered by dose or fed/fast conditions of oral administration of acitretin. Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted. Following multiple-dose administration of acitretin, steady-state concentrations of acitretin and cis-acitretin in plasma are achieved within approximately 3 weeks.

... In the presence of ethanol the ethyl esterification of acitretin to etretinate proceeds via formation of acitretinoyl-CoA.

Wikipedia

Benzyl_chloroformate

FDA Medication Guides

Acitretin

CAPSULE;ORAL

STIEFEL LABS INC

02/22/2023

Drug Warnings

/BOXED WARNING/ Hepatotoxicity: Of the 525 subjects treated in US clinical trials, 2 had clinical jaundice with elevated serum bilirubin and transaminases considered related to treatment with acitretin. Liver function test results in these subjects returned to normal after acitretin was discontinued. Two of the 1,289 subjects treated in European clinical trials developed biopsy-confirmed toxic hepatitis. A second biopsy in one of these subjects revealed nodule formation suggestive of cirrhosis. One subject in a Canadian clinical trial of 63 subjects developed a 3-fold increase of transaminases. A liver biopsy of this subject showed mild lobular disarray, multifocal hepatocyte loss, and mild triaditis of the portal tracts compatible with acute reversible hepatic injury. The subject's transaminase levels returned to normal 2 months after acitretin was discontinued. The potential of therapy with acitretin to induce hepatotoxicity was prospectively evaluated using liver biopsies in an open-label trial of 128 subjects. Pretreatment and posttreatment biopsies were available for 87 subjects. A comparison of liver biopsy findings before and after therapy revealed 49 (58%) subjects showed no change, 21 (25%) improved, and 14 (17%) subjects had a worsening of their liver biopsy status. For 6 subjects, the classification changed from class 0 (no pathology) to class I (normal fatty infiltration; nuclear variability and portal inflammation; both mild); for 7 subjects, the change was from class I to class II (fatty infiltration, nuclear variability, portal inflammation, and focal necrosis; all moderate to severe); and for 1 subject, the change was from class II to class IIIb (fibrosis, moderate to severe). No correlation could be found between liver function test result abnormalities and the change in liver biopsy status, and no cumulative dose relationship was found. Elevations of AST (SGOT), ALT (SGPT), GGT (GGTP), or LDH have occurred in approximately 1 in 3 subjects treated with acitretin. Of the 525 subjects treated in clinical trials in the US, treatment was discontinued in 20 (3.8%) due to elevated liver function test results. If hepatotoxicity is suspected during treatment with acitretin, the drug should be discontinued and the etiology further investigated. Ten of 652 subjects treated in US clinical trials of etretinate, of which acitretin is the active metabolite, had clinical or histologic hepatitis considered to be possibly or probably related to etretinate treatment. There have been reports of hepatitis-related deaths worldwide; a few of these subjects had received etretinate for a month or less before presenting with hepatic symptoms or signs.

Acitretin is a known human teratogen, and there is a very high risk of severe birth defects if a patient becomes pregnant while receiving acitretin or upon drug discontinuance (birth defects have been reported 2 years or longer after the last dose of acitretin). Teratogenicity generally is characterized by malformations involving craniofacial, cardiovascular, skeletal, and CNS structures. Use of acitretin is contraindicated during pregnancy. The drug must not be used in female patients who are or may become pregnant during acitretin therapy or within at least 3 years following drug discontinuance or in females who may not use reliable contraception during and for at least 3 years following cessation of therapy. If pregnancy occurs during therapy or at any time for at least 3 years following drug discontinuance, the clinician and patient should discuss the possible effects on the pregnancy.

Acitretin is distributed into milk; women receiving the drug should not breast-feed.

For more Drug Warnings (Complete) data for Acitretin (20 total), please visit the HSDB record page.

Biological Half Life

... 10 patients with severe psoriasis were treated with 30 mg acitretin daily for 3 months. ... After discontinuation of therapy, the rate of elimination of both acitretin (half life range 1.0 to 25.4 days) and 13-cis-acitretin (half life range 1.5 to 25.7 days) was found to be related to the observed mean steady-state level of etretinate as evidenced by a longer terminal half life of patients with high levels of etretinate in plasma. ...

The terminal elimination half-life of acitretin following multiple-dose administration is 49 hours (range: 33 to 96 hours), and that of cis-acitretin under the same conditions is 63 hours (range: 28 to 157 hours).

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Store under inert gas. Moisture sensitive.

Interactions

Concomitant administration of alcohol and acitretin resulted in formation of etretinate, a known human teratogen with a longer elimination half-life than acitretin; this interaction may increase the duration of teratogenic effects of acitretin. Concomitant use also may result in hepatotoxicity. Concomitant use of alcohol from any source should be avoided during and for 2 months after acitretin therapy cessation in women of childbearing potential.

Additive adverse effects (e.g., hypervitaminosis A) are possible in patients concomitantly receiving acitretin with vitamin A. Concomitant use is contraindicated.

There is an increased risk of hepatitis in patients concomitantly receiving acitretin and methotrexate. Concomitant use is contraindicated.

For more Interactions (Complete) data for Acitretin (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Solak B, Kara RO, Kosem M. Palmoplantar lichen planus successfully treated with acitretin. BMJ Case Rep. 2015 Sep 7;2015. pii: bcr2015211115. doi: 10.1136/bcr-2015-211115. PubMed PMID: 26347237.

3: Yanik ME, Erfan G, Albayrak H, Tasolar K, Albayrak S, Gelincik I, Kulac M. Acitretin-induced spiny follicular hyperkeratosis. Cutan Ocul Toxicol. 2015 Sep 4:1-3. [Epub ahead of print] PubMed PMID: 26340416.

4: Yanik ME, Erfan G, Albayrak H, Tasolar K, Albayrak S, Gelincik I, Kulac M. Acitretin-induced spiny follicular hyperkeratosis. Cutan Ocul Toxicol. 2015 Aug 12:1-3. [Epub ahead of print] PubMed PMID: 26264531.

5: Geng S, Liu Y, Wang H, Yan H, Niu X, Toyohara JP, Xiao S. Hypertrophic Lichenoid Eruption in a Child Successfully Treated Using Acitretin and Surgery: A Case Report and Literature Review. Pediatr Dermatol. 2015 Jul 29. doi: 10.1111/pde.12658. [Epub ahead of print] PubMed PMID: 26227743.

6: Rossi AM, Hibler BP, Johnson-Jahangir H. Serum Sirolimus Level Elevation Induced by Acitretin: Report of a Novel Drug-Drug Interaction. J Drugs Dermatol. 2015 Jul;14(7):747-9. PubMed PMID: 26151793.

7: Rob F, Fialová J, Brejchová M, Džambová M, Sečníková Z, Zelenková D, Jiráková A, Hercogová J. Drug fever as an adverse effect of acitretin in complicated psoriasis patient. Dermatol Ther. 2015 Jul 2. doi: 10.1111/dth.12263. [Epub ahead of print] PubMed PMID: 26133643.

8: García-Arpa M, López-Nieto M, Santiago Sánchez-Mateos JL, Sánchez-Caminero MP. Thrombocytopenia Probably Induced by Acitretin. Actas Dermosifiliogr. 2015 Oct;106(8):692-693. doi: 10.1016/j.ad.2015.03.010. Epub 2015 Jun 10. English, Spanish. PubMed PMID: 26071907.

9: Parkins GJ, Brennan KM, Wylie G. Sixth cranial nerve palsy due to acitretin. Clin Exp Dermatol. 2015 May 21. doi: 10.1111/ced.12684. [Epub ahead of print] PubMed PMID: 25997624.

10: Byekova Y, Sami N. Successful response of refractory type I adult-onset pityriasis rubra pilaris with ustekinumab and acitretin combination therapy. J Dermatol. 2015 Aug;42(8):830-1. doi: 10.1111/1346-8138.12927. Epub 2015 May 18. PubMed PMID: 25982628.